4-chloro-3,5-dimethyl-2-[(E)-(naphthalen-1-ylimino)methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-3,5-DIMETHYL-2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]-6-NITROPHENOL is an aromatic compound with a complex structure that includes a naphthalene moiety, a nitro group, and a chlorinated phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,5-DIMETHYL-2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]-6-NITROPHENOL typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-chloro-3,5-dimethylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Formylation: The nitrated product is then subjected to formylation to introduce the formyl group at the 2-position.
Condensation: The formylated product is condensed with naphthalen-1-amine under acidic conditions to form the imine linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3,5-DIMETHYL-2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]-6-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Substituted Phenols: Substitution reactions yield various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-CHLORO-3,5-DIMETHYL-2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]-6-NITROPHENOL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-3,5-DIMETHYL-2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]-6-NITROPHENOL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine linkage and the naphthalene moiety also play roles in its activity by interacting with different pathways and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: A simpler compound with similar structural features but lacking the nitro and imine groups.
2-Nitro-4-chloro-3,5-dimethylphenol: Similar but without the naphthalene moiety.
Naphthalen-1-amine: Contains the naphthalene moiety but lacks the phenol and nitro groups.
Uniqueness
4-CHLORO-3,5-DIMETHYL-2-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]-6-NITROPHENOL is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, imine linkage, and naphthalene moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H15ClN2O3 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
4-chloro-3,5-dimethyl-2-(naphthalen-1-yliminomethyl)-6-nitrophenol |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-15(19(23)18(22(24)25)12(2)17(11)20)10-21-16-9-5-7-13-6-3-4-8-14(13)16/h3-10,23H,1-2H3 |
InChI Key |
MZLLQXKCALLVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.